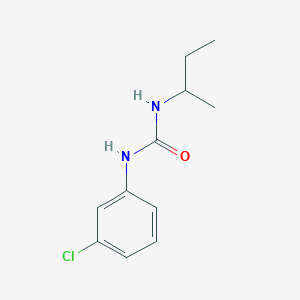
N-(sec-butyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a sec-butyl group attached to one nitrogen atom and a 3-chlorophenyl group attached to the other nitrogen atom of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(sec-butyl)-N’-(3-chlorophenyl)urea involves the reaction of sec-butylamine with 3-chlorophenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows: [ \text{sec-Butylamine} + \text{3-Chlorophenyl isocyanate} \rightarrow \text{N-(sec-butyl)-N’-(3-chlorophenyl)urea} ]
-
Alternative Methods: : Another approach involves the use of phosgene as a reagent, where sec-butylamine and 3-chloroaniline are reacted in the presence of phosgene to form the desired urea compound. This method requires careful handling due to the toxicity of phosgene.
Industrial Production Methods
Industrial production of N-(sec-butyl)-N’-(3-chlorophenyl)urea typically follows the direct synthesis route due to its simplicity and efficiency. Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(sec-butyl)-N’-(3-chlorophenyl)urea can undergo oxidation reactions, particularly at the sec-butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the urea moiety or the aromatic ring.
-
Substitution: : The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sec-butyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-(sec-butyl)-N’-(3-chlorophenyl)urea is used as an intermediate in organic synthesis, particularly in the preparation of more complex urea derivatives. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
N-(sec-butyl)-N’-(3-chlorophenyl)urea has been investigated for its potential use in treating certain medical conditions. Its interactions with biological targets suggest it may have applications in developing new drugs.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and resins.
Mecanismo De Acción
The mechanism by which N-(sec-butyl)-N’-(3-chlorophenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N-(sec-butyl)-N’-(4-chlorophenyl)urea: Similar structure but with the chlorine atom at the 4-position.
N-(sec-butyl)-N’-(3-bromophenyl)urea: Bromine atom instead of chlorine.
N-(tert-butyl)-N’-(3-chlorophenyl)urea: Tert-butyl group instead of sec-butyl.
Uniqueness
N-(sec-butyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the sec-butyl and 3-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
400839-32-9 |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-butan-2-yl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Clave InChI |
JAKSUJDWQPNXFP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



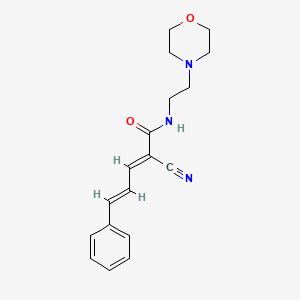
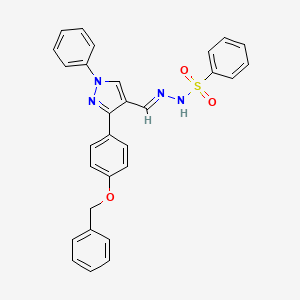
![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)
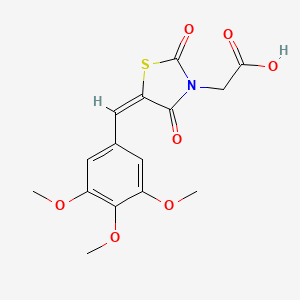
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
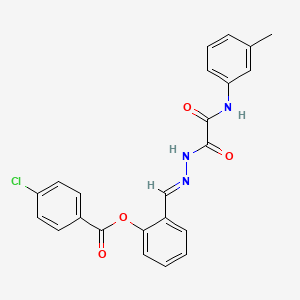
![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)
![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)
